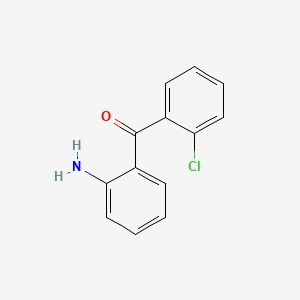

2-Amino-2'-chlorobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSVTEMCGNQIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183135 | |

| Record name | 2-Amino-2'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2894-45-3 | |

| Record name | (2-Aminophenyl)(2-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2894-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2'-chlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002894453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2'-chlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-Chlorobenzoyl)aniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4X5PVW2TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-2'-chlorobenzophenone: Properties, Structure, and Synthesis

This guide provides a comprehensive technical overview of 2-Amino-2'-chlorobenzophenone, a key chemical intermediate in pharmaceutical synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's fundamental chemical and physical properties, spectroscopic signature, common synthetic routes with mechanistic insights, and its significant applications, particularly in the manufacturing of benzodiazepines.

Core Chemical Identity and Physical Properties

This compound, with the IUPAC name (2-aminophenyl)-(2-chlorophenyl)methanone, is a substituted benzophenone.[1] Its structure features a benzophenone core with an amino group and a chlorine atom on separate phenyl rings, ortho to the carbonyl bridge. This specific arrangement of functional groups is pivotal to its reactivity and utility as a precursor in synthesizing various heterocyclic compounds.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2-aminophenyl)-(2-chlorophenyl)methanone | [1] |

| CAS Number | 2894-45-3 | [1][2] |

| Molecular Formula | C13H10ClNO | [1][2] |

| Molecular Weight | 231.68 g/mol | [1][2] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 96-98 °C | |

| Solubility | Soluble in DMSO and methanol; insoluble in water.[4][5] | |

| LogP | 3.18 | [2] |

The presence of both an amino group (a nucleophile) and a carbonyl group, influenced by the electron-withdrawing chlorine atom, dictates the molecule's chemical behavior, making it a versatile starting material.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons on both phenyl rings. The protons ortho and para to the amino group will show distinct upfield shifts due to its electron-donating nature, while the protons on the chlorine-substituted ring will be influenced by the halogen's inductive effect. The amine protons will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the carbons bearing the amino and chloro substituents, and the remaining aromatic carbons, providing a complete carbon framework of the molecule.[1]

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups.[1] Characteristic absorption bands include:

-

N-H stretching: Doublet peaks in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C=O stretching: A strong absorption band around 1630-1680 cm⁻¹, indicative of the diaryl ketone.

-

C-Cl stretching: Found in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.[1] The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (231.68 g/mol ) and an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Source |

| ¹H NMR | Signals for aromatic protons and a broad singlet for NH₂. | [6][7] |

| ¹³C NMR | Resonances for carbonyl, substituted, and unsubstituted aromatic carbons. | [1] |

| IR Spectroscopy | N-H stretches (~3300-3500 cm⁻¹), C=O stretch (~1630-1680 cm⁻¹). | [1][8] |

| Mass Spectrometry | Molecular ion peak (M⁺) and isotopic pattern for chlorine. | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical process in the pharmaceutical industry. While several methods exist, a common and scalable approach involves the Friedel-Crafts acylation.

Representative Synthetic Workflow: Friedel-Crafts Acylation

This method typically involves the reaction of an activated aniline derivative with a benzoyl chloride in the presence of a Lewis acid catalyst. The choice of protecting the amine group is crucial to prevent side reactions and direct the acylation to the desired position.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Protection of the Amino Group

-

Dissolve 2-chloroaniline in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride to form the corresponding acetanilide. This protection is vital to prevent the Lewis acid from coordinating with the basic amino group, which would deactivate the ring towards electrophilic substitution.

-

Isolate the protected aniline derivative.

Step 2: Friedel-Crafts Acylation

-

Suspend the protected aniline and a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., dichloroethane).

-

Slowly add 2-chlorobenzoyl chloride to the mixture. The acylation occurs preferentially at the para position to the activating acetamido group.

-

Heat the reaction mixture to drive the reaction to completion.

-

Quench the reaction by carefully pouring it over ice and water.

Step 3: Deprotection

-

Subject the crude acylated product to acidic or basic hydrolysis to remove the acetyl protecting group. For instance, refluxing with aqueous hydrochloric acid is a common method.

-

Neutralize the solution to precipitate the desired this compound.

Step 4: Purification

-

The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product with high purity.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the 2-chlorobenzoyl chloride, generating a highly electrophilic acylium ion. The electron-rich protected aniline ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex, which subsequently rearomatizes by losing a proton to yield the acylated product.

Caption: Simplified mechanism of Friedel-Crafts acylation.

Applications in Drug Development

The primary and most significant application of this compound and its derivatives is as a starting material for the synthesis of benzodiazepines, a class of psychoactive drugs.[9][10][11]

Precursor to Benzodiazepines

Compounds like diazepam, lorazepam, and alprazolam are synthesized from precursors derived from 2-aminobenzophenones.[4][10] The general synthetic strategy involves the reaction of the 2-aminobenzophenone with an amino acid or its derivative, followed by cyclization to form the characteristic seven-membered diazepine ring.

For instance, the synthesis of certain benzodiazepines involves the reaction of a this compound derivative with hydroxylamine, followed by reaction with chloroacetyl chloride and subsequent ring expansion and rearrangement reactions.[10]

Safety and Handling

This compound is considered hazardous.[12] It can cause skin and serious eye irritation and may cause respiratory irritation.[12][13]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a molecule of significant industrial importance, primarily due to its role as a key building block in the synthesis of numerous benzodiazepine drugs. A thorough understanding of its chemical properties, structure, and synthetic pathways is essential for chemists and researchers in the pharmaceutical sciences. The methodologies and data presented in this guide offer a solid foundation for its safe and effective use in research and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76165, this compound. [Link] [Accessed Jan. 4, 2026].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69912, 2-Amino-5-chloro-2'-fluorobenzophenone. [Link] [Accessed Jan. 4, 2026].

-

Singh, R. K., et al. "Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants." ResearchGate, 2011. [Link] [Accessed Jan. 4, 2026].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18069, 2-Amino-2',5-dichlorobenzophenone. [Link] [Accessed Jan. 4, 2026].

-

Wikipedia. "2-Amino-5-chlorobenzophenone." Wikipedia, 2023. [Link] [Accessed Jan. 4, 2026].

-

SIELC Technologies. "this compound." SIELC Technologies, 2018. [Link] [Accessed Jan. 4, 2026].

-

Wikipedia. "Alprazolam." Wikipedia, 2023. [Link] [Accessed Jan. 4, 2026].

-

National Institute of Standards and Technology. "Benzophenone, 2-amino-5-chloro-." NIST Chemistry WebBook. [Link] [Accessed Jan. 4, 2026].

-

ChemBK. "2-AMINO-5-NITRO-2-CHLOROBENZOPHENONE." ChemBK. [Link] [Accessed Jan. 4, 2026].

-

National Institute of Standards and Technology. "Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-." NIST Chemistry WebBook. [Link] [Accessed Jan. 4, 2026].

-

Chemsrc. "2-Amino-2'-chloro-5-nitro benzophenone." Chemsrc. [Link] [Accessed Jan. 4, 2026].

Sources

- 1. This compound | C13H10ClNO | CID 76165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-2’-chlorobenzophenone | SIELC Technologies [sielc.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Alprazolam - Wikipedia [en.wikipedia.org]

- 5. 2-Amino-5-chlorobenzophenone | 719-59-5 [chemicalbook.com]

- 6. 2-Amino-5-chlorobenzophenone(719-59-5) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Amino-4'-chlorobenzophenone(2894-51-1) 1H NMR spectrum [chemicalbook.com]

- 8. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 11. caymanchem.com [caymanchem.com]

- 12. fishersci.com [fishersci.com]

- 13. 2-Amino-5-chlorobenzophenone - Safety Data Sheet [chemicalbook.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to (2-aminophenyl)-(2-chlorophenyl)methanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-aminophenyl)-(2-chlorophenyl)methanone is a substituted benzophenone that serves as a pivotal intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its structural architecture, featuring an aniline ring linked to a 2-chlorobenzoyl group, provides a versatile scaffold for the construction of complex heterocyclic systems. This guide offers a comprehensive overview of its nomenclature, physicochemical properties, synthetic routes, analytical methodologies, and key applications, with a particular focus on its role in the development of pharmacologically active agents.

Part 1: Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is (2-aminophenyl)-(2-chlorophenyl)methanone . It is also widely known by several synonyms in scientific literature and commercial catalogs.

Synonyms:

-

2-Amino-2'-chlorobenzophenone[1]

-

Methanone, (2-aminophenyl)(2-chlorophenyl)-[1]

-

(2-aminophenyl)-(2-chlorophenyl)methanone[1]

-

2-(2-Chlorobenzoyl)aniline[1]

-

o-(o-Chlorobenzoyl)aniline

-

2-chloro-2'-aminobenzophenone

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 2894-45-3[2] |

| Molecular Formula | C13H10ClNO[2] |

| Molecular Weight | 231.68 g/mol [2] |

| InChI Key | PKSVTEMCGNQIMD-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Cl)N[1] |

Part 2: Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of (2-aminophenyl)-(2-chlorophenyl)methanone is presented below.

Physicochemical Properties:

| Property | Value | Source |

| Appearance | Solid | [2] |

| Melting Point | 98 °C | [2] |

| Boiling Point | 417.1 ± 25.0 °C at 760 mmHg | [2] |

| Storage Temperature | 4°C, protect from light | [2] |

Spectroscopic Data:

Spectroscopic techniques are essential for the structural elucidation and purity assessment of (2-aminophenyl)-(2-chlorophenyl)methanone.

-

¹³C NMR, FT-IR, and Mass Spectrometry (GC-MS) data are available for this compound.

Part 3: Synthesis and Manufacturing

The synthesis of (2-aminophenyl)-(2-chlorophenyl)methanone and its derivatives can be accomplished through several synthetic strategies. A notable and versatile method involves the transformation of readily accessible acyl hydrazides.

Synthesis from Acyl Hydrazides:

A modern and efficient route to 2-aminobenzophenones involves a two-step process starting from acyl hydrazides. This method is valued for its tolerance of a wide variety of functional groups.[3] The process entails an aryne-based molecular rearrangement followed by a one-pot addition-elimination procedure.[3]

Experimental Protocol: Synthesis via Acyl Hydrazide Rearrangement

This protocol is a generalized representation based on modern synthetic methodologies.

-

Formation of 2-Hydrazobenzophenone: Acyl hydrazide is reacted with an aryne precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, in the presence of a fluoride source like tetrabutylammonium triphenyldifluorosilicate (TBAT). This step proceeds via a novel molecular rearrangement to yield the 2-hydrazobenzophenone intermediate.[3]

-

One-Pot Alkylation and Elimination: The 2-hydrazobenzophenone intermediate is then subjected to a one-pot reaction involving alkylation and subsequent elimination. This is typically achieved using a suitable base and an alkylating agent, leading to the cleavage of the N-N bond and the formation of a protected 2-aminobenzophenone.

-

Deprotection: The protecting group on the amine is then removed, often under acidic conditions (e.g., using a Lewis acid like AlCl₃), to yield the final (2-aminophenyl)-(2-chlorophenyl)methanone.[3]

The causality behind this experimental choice lies in its efficiency and functional group tolerance, which are often limitations in more traditional methods like Friedel-Crafts acylation.[4]

Caption: A representative synthetic pathway from (2-aminophenyl)-(2-chlorophenyl)methanone to a 1,4-benzodiazepine analog.

The mechanism of action of benzodiazepines involves the allosteric modulation of the GABA-A receptor, a ligand-gated ion channel in the central nervous system. By binding to a specific site on the receptor, benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased neuronal inhibition and the characteristic therapeutic effects of this drug class.

Material Science Applications:

While the primary application of (2-aminophenyl)-(2-chlorophenyl)methanone is in medicinal chemistry, its bifunctional nature (amine and ketone groups) suggests potential, though less explored, applications in material science. Aminophenyl compounds, in general, can serve as monomers in the synthesis of high-performance polymers such as polyamides and polyimides. These polymers are known for their excellent thermal stability and mechanical properties. However, specific applications of (2-aminophenyl)-(2-chlorophenyl)methanone in this field are not well-documented in the current literature.

Part 5: Analytical Methodologies

Accurate and precise analytical methods are crucial for the quality control of (2-aminophenyl)-(2-chlorophenyl)methanone and its downstream products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Representative HPLC Method:

A reverse-phase HPLC method is suitable for the analysis of (2-aminophenyl)-(2-chlorophenyl)methanone.

Experimental Protocol: RP-HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water, with a small amount of an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the chromophore, often around 254 nm.

-

Injection Volume: 10-20 µL.

This method allows for the separation and quantification of the main compound and any process-related impurities or degradation products.

Caption: A typical workflow for the analysis of (2-aminophenyl)-(2-chlorophenyl)methanone by HPLC.

Part 6: Safety and Handling

(2-aminophenyl)-(2-chlorophenyl)methanone is a chemical that requires careful handling in a laboratory or industrial setting.

Hazard Identification:

Precautionary Measures:

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye/face protection. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

In case of exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off immediately with soap and plenty of water.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Clean mouth with water and get medical attention.

-

Toxicological Information:

Detailed toxicological data for (2-aminophenyl)-(2-chlorophenyl)methanone is limited. The available safety data sheets indicate that it is harmful if swallowed and causes skin, eye, and respiratory irritation. [2]There is no data available on its persistence, degradability, and bioaccumulative potential.

Conclusion

(2-aminophenyl)-(2-chlorophenyl)methanone is a compound of significant interest, primarily due to its role as a versatile precursor in the synthesis of benzodiazepines and other heterocyclic systems of medicinal importance. Its synthesis has evolved with the development of modern organic chemistry, offering more efficient and tolerant routes. A thorough understanding of its chemical properties, analytical methods, and safety precautions is essential for researchers and professionals working with this key intermediate. While its application is currently concentrated in the pharmaceutical sector, its chemical structure holds potential for broader applications in material science that are yet to be fully explored.

References

- (2-Aminophenyl)(2-chlorophenyl)methanone Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/2-amino-2-chlorobenzophenone-cas-2894-45-3.html]

- Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. UCL Discovery. [URL: https://discovery.ucl.ac.uk/id/eprint/10091807/]

- (2-Aminophenyl)-(2-chlorophenyl)methanone. SpectraBase. [URL: https://spectrabase.com/compound/7ex37J9C199]

- (2-aminophenyl)(phenyl)methanone. Axios Research. [URL: https://www.axiosresearch.com/product/2835-77-0]

- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds000132]

- (2-Aminophenyl)(2-chlorophenyl)methanone. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ciah987f3677]

- Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-. Substance Details - SRS | US EPA. [URL: https://cdxapps.epa.gov/srs-public-api/srs/substance-details/109397]

- Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=784-38-3]

- Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. Molbase. [URL: https://www.molbase.

- Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. ECHEMI. [URL: https://www.echemi.com/community/synthesis-of-diazepam-with-2-amino-5-chlorophenyl-phenyl-methanone_topic_1350.html]

- (2-aminophenyl)(phenyl)methanone - CAS - 2835-77-0. Axios Research. [URL: https://www.axiosresearch.com/product/2835-77-0]

- the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0201]

- Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. ResearchGate. [URL: https://www.researchgate.net/publication/371587329_Synthesis_some_of_polymers_and_heterocyclic_compounds_via_Bis_4-aminophenyl_methane]

- Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Ant. An-Najah Staff. [URL: https://staff.najah.edu/media/sites/default/files/publications/Ortho_versus_Meta_Chlorophenyl-2%2C3-Benzodiazepine_Analogues_Synthesis%2C_Molecular_Modeling%2C_and_Biological_Activity_as_AMPAR_Antagonists.pdf]

- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/76165]

- Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [URL: https://www.sciencedirect.com/book/9780444537868/basic-1h-and-13c-nmr-spectroscopy]

- NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.

- (2-Chlorophenyl)(phenyl)methanone | Biochemical Reagent. MedchemExpress.com. [URL: https://www.medchemexpress.com/2-chlorobenzophenone.html]

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [URL: https://www.mdpi.com/1420-3049/22/1/123]

- the methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences. [URL: https://sciendo.com/article/10.56782/pps.232]

- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.

- Metal-Coordinated Polymer–Inorganic Hybrids: Synthesis, Properties, and Application. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.3c00547]

- Recent Advancements in Polymers and their Wide use for Man Needs. Longdom. [URL: https://www.longdom.org/open-access/recent-advancements-in-natural-synthetic-and-semisynthetic-polymers-109022.html]

- NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). MJM. [URL: https://www.mjms.us/documents/2020/December/mjms-18-6-11.pdf]

- Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15637330/]

- Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28284871/]

- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC. [URL: https://sielc.com/hplc-method-for-analysis-of-4-amino-2-chloropyridine-on-primesep-100-column/]

- Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2860533/]

- A Comparative Guide to HPLC and GC-MS Method Validation for the Analysis of 4-(2-Chlorophenyl)-4-oxobutyronitrile. Benchchem. [URL: https://www.benchchem.

- Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11263013/]

- Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [URL: https://www.jyoungpharm.org/article/1818]

- Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/MSD/Application-Notes/sn52742-pico-nmr-ftir-aspirin-wintergreen-synthesis-sn52742-en.pdf]

- Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7892695/]

- Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine. Benchchem. [URL: https://www.benchchem.

- Methanone, (2-chlorophenyl)phenyl-. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/78838]

- FTIR spectrum of 2-(2-Chlorophenyl)benzimidazole Fig. 3 --FT-Raman.... ResearchGate. [URL: https://www.researchgate.net/figure/FTIR-spectrum-of-2-2-Chlorophenyl-benzimidazole_fig2_373574574]

- Gas-Liquid Chromatographic Deterpmination of 2- (O-Chlorophenyl) -2- (P-Chlorophenyl)-Acetic Acid in Biological Fluids. ResearchGate. [URL: https://www.researchgate.net/publication/16548769_Gas-Liquid_Chromatographic_Deterpmination_of_2-O-Chlorophenyl-2-_P-Chlorophenyl-Acetic_Acid_in_Biological_Fluids]

- Synthetic strategies for the generation of molecularly imprinted organic polymers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16225958/]

- US20050192402A1 - Epichlorohydrin-based polymers containing primary amino groups used as additives in papermaking. Google Patents. [URL: https://patents.google.

- Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10223018/]

- FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [URL: https://www.researchgate.net/figure/FTIR-spectra-of-2-amino-5-methylpyridine-and-the-complex_fig1_281283620]

- REFERENCES - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK587422/bin/24-d-ref.pdf]

Sources

Spectroscopic data of 2-Amino-2'-chlorobenzophenone (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-2'-chlorobenzophenone

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 2894-45-3), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights into spectroscopic analysis. We will explore the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

To provide a robust analytical framework, this guide presents a detailed examination of the spectroscopic data for the closely related, well-documented isomer, 2-Amino-5-chlorobenzophenone (CAS No. 719-59-5). Following each analysis, we will provide expert commentary on the predicted spectral differences for the target molecule, this compound, based on fundamental principles of chemical structure and spectroscopy.

Molecular Structure and Analytical Logic

The core of spectroscopic analysis lies in understanding how a molecule's unique structure interacts with different forms of energy. The positioning of the amino (-NH₂), chloro (-Cl), and carbonyl (C=O) functional groups on the benzophenone framework dictates the electronic environment of each atom, giving rise to a distinct spectroscopic fingerprint.

The key structural difference between our primary reference compound (2-Amino-5-chlorobenzophenone) and our target compound (this compound) is the location of the chlorine atom. This seemingly minor change significantly alters the molecule's symmetry and the electronic interactions between the two aromatic rings, which will be evident in their respective spectra.

Caption: Molecular structures of the reference and target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map out atomic connectivity and deduce the electronic environment of each atom.

Experimental Protocol: NMR Analysis

The goal of the NMR experiment is to obtain a high-resolution spectrum where signals are sharp and accurately integrated. The choice of solvent and acquisition parameters is critical.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the benzophenone sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is effective for this class of compounds and has a well-defined residual solvent peak[1]. The deuterium (²H) is not detected in ¹H NMR, thus preventing solvent signals from overwhelming the analyte peaks[1].

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm)[2].

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition (¹H NMR):

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation delay (e.g., 2-5 seconds) to ensure full magnetization recovery for accurate integration, and a spectral width that encompasses all expected proton signals (typically 0-12 ppm for organic molecules)[2].

-

-

Data Acquisition (¹³C NMR):

¹H NMR Spectral Data (Reference: 2-Amino-5-chlorobenzophenone)

The ¹H NMR spectrum of 2-amino-5-chlorobenzophenone shows distinct signals for the amino protons and the aromatic protons on both rings. The integration of these signals corresponds to the number of protons giving rise to them.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Ring A: Amino-Substituted, Ring B: Phenyl) |

| ~7.5 - 7.3 | Multiplet | 5H | Protons on unsubstituted Ring B |

| ~7.2 | Doublet of doublets | 1H | H-4 (Ring A) |

| ~6.7 | Doublet | 1H | H-6 (Ring A) |

| ~6.1 | Broad singlet | 2H | -NH₂ protons |

Note: Data synthesized from typical values for this compound class.

Interpretation:

-

The five protons on the unsubstituted phenyl ring (Ring B) are electronically similar and appear as a complex multiplet in the downfield region (7.3-7.5 ppm).

-

The protons on Ring A are more shielded due to the electron-donating amino group and appear further upfield. Their distinct splitting patterns arise from coupling to adjacent protons.

-

The amino protons often appear as a broad signal due to quadrupole broadening and potential hydrogen exchange.

Expert Insights: Predicted ¹H NMR Spectrum of this compound

Moving the chlorine to the 2'-position on Ring B dramatically alters the spectrum:

-

Loss of Symmetry in Ring B: The protons on Ring B are no longer equivalent. Instead of one complex multiplet for 5H, we would expect four distinct signals in the aromatic region, each integrating to 1H. These signals would likely be complex multiplets (doublets of doublets or triplets) due to ortho- and meta-coupling.

-

Downfield Shift of Ring A Protons: The 2'-chloro substituent will exert an electron-withdrawing inductive effect and may force the rings to twist out of planarity to a greater degree. This altered conformation and electronic environment would likely shift the signals for the protons on Ring A slightly.

-

Complex Aromatic Region: The entire aromatic region (likely ~6.6-7.8 ppm) would become more complex and spread out, with eight distinct signals for the eight aromatic protons, providing a clear way to distinguish it from the 5-chloro isomer.

¹³C NMR Spectral Data (Reference: 2-Amino-5-chlorobenzophenone)

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment (Ring A: Amino-Substituted, Ring B: Phenyl) |

| ~197 | C=O (Carbonyl) |

| ~149 | C-2 (C-NH₂) |

| ~138 | C-1' (ipso-C of Ring B) |

| ~133-128 | Aromatic carbons of Ring B |

| ~135, 130, 119, 118 | Aromatic carbons of Ring A |

| ~123 | C-5 (C-Cl) |

Note: Data synthesized from typical values for this compound class and database entries for 2-Amino-5-chlorobenzophenone.[4][5]

Interpretation:

-

The carbonyl carbon is the most deshielded, appearing far downfield (~197 ppm).

-

The carbon attached to the amino group (C-2) is also significantly downfield.

-

The remaining aromatic carbons appear in the typical range of 118-140 ppm.

Expert Insights: Predicted ¹³C NMR Spectrum of this compound

-

Increased Number of Signals: The key difference is the number of signals. In the 5-chloro isomer, Ring B has planes of symmetry leading to fewer than 6 signals. For this compound, both rings are unsymmetrically substituted relative to their attachment point. Therefore, we would predict to see a full complement of 13 distinct carbon signals : one for the carbonyl, six for Ring A, and six for Ring B.

-

Shift of C-2': The carbon directly bonded to the chlorine atom in Ring B (C-2') would be clearly identifiable, likely in the 130-135 ppm region.

-

Carbonyl Shift: The steric and electronic influence of the ortho-chloro group could cause a slight shift (either upfield or downfield) of the carbonyl (C=O) signal compared to the 5-chloro isomer.

Infrared (IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of specific bonds. It is an excellent technique for identifying functional groups.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

The KBr pellet method is a standard technique for analyzing solid samples. The principle is to disperse the solid analyte in an IR-transparent matrix (potassium bromide) to create an optically clear disc.

-

Material Preparation:

-

Use spectroscopy-grade KBr, which must be kept scrupulously dry, often by heating in an oven and cooling in a desiccator. Moisture is a significant interferent, showing strong, broad absorptions around 3400 cm⁻¹ and 1630 cm⁻¹[6].

-

Grind 1-2 mg of the this compound sample to a very fine powder using an agate mortar and pestle.

-

-

Mixing:

-

Pellet Formation:

-

Data Acquisition:

-

Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

IR Spectral Data (Reference: 2-Amino-5-chlorobenzophenone)

The IR spectrum is dominated by absorptions from the amino, carbonyl, and aromatic groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3418, 3314 | Strong | N-H asymmetric and symmetric stretching of -NH₂ group |

| ~3060 | Medium | Aromatic C-H stretching |

| ~1625 | Strong, Sharp | C=O (carbonyl) stretching, likely lowered by conjugation and H-bonding |

| ~1590, 1480 | Medium-Strong | Aromatic C=C ring stretching |

| ~1250 | Medium | Aromatic C-N stretching |

| ~750 | Strong | C-Cl stretching |

| ~820, 700 | Strong | Aromatic C-H out-of-plane bending |

Note: Data from published analysis of 2-Amino-5-chlorobenzophenone.[8]

Interpretation:

-

The two distinct peaks above 3300 cm⁻¹ are characteristic of a primary amine (-NH₂)[8].

-

The strong carbonyl (C=O) peak is a defining feature of the benzophenone core. Its frequency is lower than a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic rings and potential intramolecular hydrogen bonding with the nearby amino group.

-

The region between 1400-1600 cm⁻¹ confirms the presence of aromatic rings.

Expert Insights: Predicted IR Spectrum of this compound

The IR spectra of the two isomers are expected to be very similar , as they possess the same functional groups. The primary vibrations (N-H, C=O, aromatic C=C stretches) will occur in nearly identical regions. Minor shifts in the frequency of the C=O stretch might occur due to subtle changes in conformation and electronic effects. The most significant difference would likely be found in the "fingerprint region" (below 1000 cm⁻¹), where the patterns of C-H out-of-plane bending vibrations would differ due to the different substitution patterns on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds like benzophenones. The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Gas Chromatography:

-

Mass Spectrometry:

-

The carrier gas (usually helium) transports the eluted compound from the GC column into the ion source of the mass spectrometer.

-

Electron Ionization (EI) at a standard energy of 70 eV is used to generate ions[10].

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

-

MS Spectral Data (Reference: 2-Amino-5-chlorobenzophenone)

The mass spectrum provides the molecular weight and key structural fragments. The presence of chlorine is indicated by a characteristic M+2 isotopic peak.

| m/z (Mass/Charge) | Relative Intensity | Assignment |

| 231/233 | High | Molecular Ion [M]⁺ and [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes in ~3:1 ratio) |

| 230 | High | [M-H]⁺ |

| 151 | Medium | [M - C₆H₅CO]⁺ or [M - C₇H₄Cl]⁺ (loss of benzoyl or chlorophenyl radical) |

| 105 | Base Peak | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Note: Data synthesized from NIST and PubChem database entries for 2-Amino-5-chlorobenzophenone.[4][10]

Interpretation:

-

The molecular ion peak at m/z 231 confirms the molecular weight (for the ³⁵Cl isotope). The peak at m/z 233, with roughly one-third the intensity, is the definitive signature of a single chlorine atom.

-

The most stable fragment, and thus the base peak, is the benzoyl cation (m/z 105). This indicates that cleavage of the bond between the carbonyl carbon and the substituted ring is a favored fragmentation pathway.

-

The loss of a hydrogen atom to give the m/z 230 peak is also a prominent feature for aromatic compounds[11].

Caption: Key fragmentation pathway for 2-Amino-5-chlorobenzophenone.

Expert Insights: Predicted MS Spectrum of this compound

The mass spectrum of this compound is expected to be very similar, if not identical, to its 5-chloro isomer in terms of the major ions observed.

-

Molecular Ion: The molecular weight is identical, so the molecular ion cluster will appear at m/z 231/233 .

-

Major Fragments: Since the same bonds are present, the primary fragmentation pathways will be conserved. The molecule will still readily form the highly stable benzoyl cation (m/z 105) and the phenyl cation (m/z 77) . It will also likely form a chlorobenzoyl cation (m/z 139/141) . The relative intensities of these fragments might vary slightly due to subtle electronic or steric differences affecting bond strengths, but the overall pattern should be highly comparable. The primary diagnostic utility of MS in this case is to confirm the molecular weight and the presence of one chlorine atom, rather than to distinguish between the positional isomers.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on a multi-technique approach. While direct spectral data can be found in proprietary databases like SpectraBase[12], a robust understanding can be built by analyzing closely related isomers and predicting the spectral changes based on well-established chemical principles.

-

NMR spectroscopy is the most definitive technique for distinguishing between the 2'-chloro and 5-chloro isomers, with the former expected to show 13 unique signals in the ¹³C spectrum and a more complex, fully resolved set of 8 signals in the aromatic region of the ¹H spectrum.

-

IR spectroscopy confirms the presence of key functional groups (amine, carbonyl, aromatic rings) but is less effective at differentiating between these specific positional isomers.

-

Mass spectrometry unequivocally confirms the molecular weight (231.68 g/mol ) and the presence of a single chlorine atom, though the fragmentation patterns of the isomers are predicted to be nearly identical.

This guide provides the foundational knowledge and analytical workflow for researchers to confidently identify and characterize this compound, ensuring the integrity and purity of this important chemical building block.

References

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved January 4, 2026, from [Link]

-

Kintek Solution. (n.d.). How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12870, 2-Amino-5-chlorobenzophenone. Retrieved January 4, 2026, from [Link].

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved January 4, 2026, from [Link]

-

John, C. J., Manimaran, D., Joe, I. H., Lukose, G., & Rahim, S. (2016). Structure and Nonlinear Optical Properties Study of 2-amino-5-chlorobenzophenone: A Spectroscopic Approach. Oriental Journal of Chemistry, 32(1). Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76165, this compound. Retrieved January 4, 2026, from [Link].

-

TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). Benzophenone, 2-amino-5-chloro- in NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

University of Cambridge. (n.d.). Quantitative NMR Spectroscopy. Retrieved January 4, 2026, from [Link]

-

University of Cambridge Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved January 4, 2026, from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 4, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved January 4, 2026, from [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved January 4, 2026, from [Link]

-

Chem LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 4, 2026, from [Link]

Sources

- 1. 2-Amino-5-chlorobenzophenone(719-59-5) IR Spectrum [chemicalbook.com]

- 2. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 3. 2-Amino-2',5-dichlorobenzophenone | C13H9Cl2NO | CID 18069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-chlorobenzophenone(719-59-5) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 8. scihorizon.com [scihorizon.com]

- 9. 2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. This compound | C13H10ClNO | CID 76165 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-2'-chlorobenzophenone

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2-Amino-2'-chlorobenzophenone, a key intermediate in the synthesis of various pharmaceuticals, particularly in the benzodiazepine class of drugs. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's physicochemical properties, solubility in a range of common solvents, and its degradation profile under various stress conditions. By synthesizing available data with established principles of pharmaceutical chemistry, this guide aims to provide a framework for informed decision-making in formulation development, analytical method development, and stability-indicating studies. Experimental protocols for solubility determination and forced degradation studies are provided to assist in practical applications.

Introduction: The Pivotal Role of this compound in Pharmaceutical Synthesis

This compound, with the molecular formula C₁₃H₁₀ClNO, is a critical starting material in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring an aminophenyl group and a chlorophenyl group attached to a central carbonyl, provides a versatile scaffold for the construction of complex heterocyclic systems. Notably, this compound and its derivatives are instrumental in the synthesis of benzodiazepines, a class of psychoactive drugs widely used for their anxiolytic, sedative, hypnotic, and anticonvulsant properties.[2][3]

The purity, solubility, and stability of this compound are paramount, as they directly impact the quality, yield, and impurity profile of the final drug product. A thorough understanding of these properties is therefore essential for robust process development, formulation design, and regulatory compliance. This guide delves into the core physicochemical characteristics of this important intermediate, providing a foundation for its effective utilization in pharmaceutical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are fundamental to understanding the compound's behavior in various experimental and manufacturing settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀ClNO | [1] |

| Molecular Weight | 231.68 g/mol | [1] |

| CAS Number | 2894-45-3 | [1] |

| Appearance | Yellow crystalline powder | [4] |

| Melting Point | 98 °C | [5] |

| Boiling Point | 417.1 ± 25.0 °C (Predicted) | [5] |

| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [5] |

| LogP | 3.8 | [1] |

| pKa | -0.69 ± 0.10 (Predicted) | [5] |

Solubility Profile: A Critical Parameter for Formulation and Analysis

The presence of two aromatic rings and a chlorine atom imparts a significant degree of lipophilicity (LogP = 3.8), suggesting poor aqueous solubility.[1] Conversely, the amino and carbonyl groups can participate in hydrogen bonding, which can enhance solubility in polar solvents.

Qualitative and Semi-Quantitative Solubility

Based on available information for this compound and its analogs, a general solubility profile can be summarized as follows:

-

Aqueous Solubility: Practically insoluble in water.[6]

-

Polar Protic Solvents:

-

Polar Aprotic Solvents:

-

Dimethyl Sulfoxide (DMSO): Soluble.[4] For 2-amino-5-chlorobenzophenone, a solubility of 2 mg/mL has been reported.[2] For the more substituted 2-Amino-2',5'-dichlorobenzophenone, solubility is reported as 30 mg/mL, which can be increased to 175 mg/mL with ultrasonication.[6]

-

N,N-Dimethylformamide (DMF): Soluble. For 2-amino-5-chlorobenzophenone, a solubility of 1 mg/mL is reported.[2] For 2-Amino-2',5'-dichlorobenzophenone, a solubility of 30 mg/mL is documented.[6]

-

Acetonitrile: Likely soluble.

-

-

Nonpolar Aprotic Solvents:

-

Chloroform, Toluene, Benzene: Soluble.[7]

-

Table 2: Summary of Expected Solubility of this compound

| Solvent Class | Solvent | Expected Solubility | Rationale / Analog Data |

| Aqueous | Water | Very Poorly Soluble | High LogP; Insoluble (2-Amino-2',5'-dichlorobenzophenone).[6] |

| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | Hydrogen bonding potential; Soluble (2-Amino-2',5'-dichlorobenzophenone in Methanol); 1 mg/mL in Ethanol (2-amino-5-chlorobenzophenone).[2][6][7] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Highly Soluble | Strong hydrogen bond acceptors and ability to solvate aromatic rings; 2 mg/mL in DMSO, 1 mg/mL in DMF (2-amino-5-chlorobenzophenone); 30-175 mg/mL in DMSO, 30 mg/mL in DMF (2-Amino-2',5'-dichlorobenzophenone).[2][6] |

| Nonpolar Aprotic | Toluene, Chloroform | Soluble | Affinity for aromatic rings; Soluble (2-amino-5-chlorobenzophenone).[7] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial with a PTFE-lined cap).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a temperature-controlled shaker bath is recommended.

-

Phase Separation: Allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A syringe filter with a chemically compatible membrane (e.g., PTFE) is suitable.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and developing stability-indicating analytical methods. Forced degradation studies are essential to identify potential degradation products and elucidate degradation pathways.[8][9]

General Principles of Forced Degradation

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[10] The goal is to generate a modest level of degradation (typically 5-20%) to ensure that the primary degradation products are formed without extensive secondary degradation.[11]

Figure 2: Potential Oxidative Degradation Pathways.

Benzophenone and its derivatives are known photosensitizers and can undergo photochemical reactions upon exposure to UV light. [11][12]The presence of the amino group may further influence the photolytic stability. Degradation could involve radical-mediated reactions, rearrangements, or cyclizations. It is recommended to handle and store this compound protected from light. [5]

In the solid state, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur. The degradation pathway may involve decarboxylation, deamination, or fragmentation of the molecule. The presence of the benzophenone moiety can influence the thermal degradation mechanism, potentially leading to the formation of complex products. [13]

Experimental Protocols for Forced Degradation Studies

The following protocols provide a general framework for conducting forced degradation studies on this compound.

General Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M HCl.

-

Heat the solution at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH before analysis.

-

-

Basic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Heat the solution at 60-80 °C for a specified period.

-

Cool the solution and neutralize with an appropriate amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period, protected from light.

-

-

Photolytic Degradation:

-

Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). [14] 2. A dark control sample should be stored under the same conditions but protected from light.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a controlled temperature environment (e.g., an oven at 60-80 °C) for a specified period.

-

Dissolve the stressed solid in a suitable solvent for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC or UPLC-MS method to separate and identify the degradation products.

Analytical Methodologies for Purity and Stability Assessment

A robust analytical method is essential for assessing the purity of this compound and for monitoring its stability. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

A stability-indicating HPLC method should be capable of separating the parent compound from all potential degradation products and process-related impurities. Method development should involve testing the stressed samples generated during forced degradation studies to ensure specificity.

Table 3: Recommended Starting Parameters for a Stability-Indicating HPLC Method

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A suitable gradient from low to high organic content |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or based on UV spectrum) |

| Injection Volume | 10 µL |

For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Conclusion and Recommendations

This compound is a fundamentally important intermediate in the pharmaceutical industry. This guide has provided a comprehensive overview of its solubility and stability, drawing upon available data and established scientific principles.

Key Recommendations for Researchers and Developers:

-

Solubility Screening: It is recommended to perform a thorough solubility screening in a range of pharmaceutically relevant solvents at different temperatures to facilitate formulation and process development.

-

Forced Degradation Studies: Conduct comprehensive forced degradation studies early in the development process to understand the intrinsic stability of the molecule, identify potential degradation products, and develop a robust stability-indicating analytical method.

-

Handling and Storage: Based on its potential for photolytic and oxidative degradation, this compound should be stored in well-closed, light-resistant containers in a cool, dry place. [5]* Analytical Method Validation: The stability-indicating analytical method must be fully validated according to ICH guidelines to ensure it is specific, accurate, precise, and robust for its intended purpose.

By adhering to these principles and utilizing the information presented in this guide, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby contributing to the development of safe and effective medicines.

References

-

Goel, A., & Rani, M. (2022). A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One. Journal of the Mexican Chemical Society, 66(3). [Link]

- BenchChem. (2025). Key chemical properties of 2-Amino-2',5'-dichlorobenzophenone. BenchChem Technical Support.

- BenchChem. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. BenchChem Technical Support.

-

Placzek, M., Dendorfer, M., Przybilla, B., Gilbertz, K. P., & Eberlein, B. (2013). Photosensitizing properties of compounds related to benzophenone. Acta dermato-venereologica, 93(1), 30–32. [Link]

- Inbaraj, J. J., & Murrell, J. N. (1965). Primary photochemical processes in aromatic molecules. Part 12.—Excited states of benzophenone derivatives. Transactions of the Faraday Society, 61, 1291-1299.

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

- Al-Aani, H., & Al-Obaidy, S. (2020).

- Sherekar, D. P., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences and Research.

- Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.

-

ResearchGate. (2024). (PDF) A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One. Retrieved from [Link]

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

- BenchChem. (2025). Thermal degradation analysis and comparison of polymers synthesized with and without Benzophenone-2,4,5-tricarboxylic Acid. BenchChem Technical Support.

- Goel, A., & Rani, M. (2022). A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One. Journal of the Mexican Chemical Society, 66(3).

- Laroche, J., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(26), 21851–21859.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76165, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76080, 2-Aminobenzophenone. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12870, 2-Amino-5-chlorobenzophenone. Retrieved from [Link].

-

Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Retrieved from [Link]

- Inagaki, S., et al. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and photobiology, 90(4), 727–733.

-

National Institute of Standards and Technology. (n.d.). Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

- European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.

- Hoagland, R. E., & Zablotowicz, R. M. (1999). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 47(5), 2145–2151.

- Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 234, 953–961.

- BenchChem. (2025). Thermal degradation analysis and comparison of polymers synthesized with and without Benzophenone-2,4,5-tricarboxylic Acid. BenchChem Technical Support.

- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & medicinal chemistry, 16(12), 6323–6333.

- Roy, S., et al. (2024). Probing pharmaceutically important amino acids L-isoleucine and L-tyrosine Solubilities: Unraveling the solvation thermodynamics in diverse mixed solvent systems. Biophysical Chemistry, 309, 107229.

- Li, Y., et al. (2013). Study on the hydrolysis of 2-chlorobenzamide. Huan jing ke xue= Huanjing kexue, 34(1), 241–245.

- Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(1), 323–334.

Sources

- 1. This compound | C13H10ClNO | CID 76165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 4. 2-Amino-5-chlorobenzophenone CAS#: 719-59-5 [m.chemicalbook.com]

- 5. This compound CAS#: 2894-45-3 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Amino-5-chlorobenzophenone | 719-59-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. biomedres.us [biomedres.us]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. ema.europa.eu [ema.europa.eu]

The Cornerstone of Classic Anxiolytics: A Guide to the Synthetic Utility of 2-Amino-2'-chlorobenzophenone in Benzodiazepine Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed exploration of the role of 2-amino-2'-chlorobenzophenone and its closely related isomers as foundational precursors in the synthesis of 1,4-benzodiazepines. As a class of psychoactive drugs, benzodiazepines have profoundly impacted the treatment of anxiety, insomnia, seizures, and other neurological conditions.[1][2] The synthetic routes to these compounds are classic examples of medicinal chemistry, where the strategic construction of a heterocyclic system dictates the final pharmacological profile. 2-Aminobenzophenones are the most common starting materials for these syntheses, providing the core structural framework upon which the characteristic seven-membered diazepine ring is built.[1][2][3] This document provides field-proven insights into the reaction mechanisms, experimental choices, and detailed protocols that transform this precursor into powerful therapeutic agents.

Physicochemical Profile of the Precursor

A thorough understanding of the starting material is fundamental to any successful synthesis. This compound is a substituted benzophenone whose properties dictate its handling, reactivity, and purification.

| Property | Value | Source |

| IUPAC Name | (2-aminophenyl)-(2-chlorophenyl)methanone | [4] |

| Molecular Formula | C₁₃H₁₀ClNO | [4][5] |

| Molar Mass | 231.68 g/mol | [4][5] |

| Appearance | Yellow crystalline powder | [6] |

| Melting Point | 98 °C | [5] |

| CAS Number | 2894-45-3 | [4] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are readily available for this compound and are crucial for identity confirmation before initiating synthesis.[4]

The General Synthetic Blueprint: From Precursor to the Benzodiazepine Core

The majority of synthetic pathways leveraging aminobenzophenone precursors follow a logical and efficient two-stage process:

-

Acylation: The primary amino group of the 2-aminobenzophenone is acylated. This step introduces the atoms that will become C2 and N1 of the final diazepine ring. The choice of acylating agent is critical and defines the subsequent cyclization strategy.

-

Cyclization: The intermediate is treated with a reagent, typically a source of ammonia or an amine, to induce intramolecular condensation and form the seven-membered 1,4-benzodiazepine ring.[7]

This fundamental workflow underscores the precursor's role in providing the A and C rings of the final drug, as depicted below.

Caption: General workflow for 1,4-benzodiazepine synthesis.

Synthesis of Chlordiazepoxide: A Mechanistic Deep Dive

The synthesis of Chlordiazepoxide, the first clinically marketed benzodiazepine, is a classic illustration of a nuanced synthetic strategy starting from the related precursor, 2-amino-5-chlorobenzophenone. The process involves the formation of a quinazoline oxide intermediate, which then undergoes a mechanistically elegant ring expansion.[8][9]

Reaction Scheme:

Caption: Synthetic pathway for Chlordiazepoxide.

Causality Behind Experimental Choices:

-

Step 1 (Oximation): The reaction with hydroxylamine converts the ketone into an oxime. This is a crucial step as the oxime nitrogen is essential for the subsequent cyclization into the quinazoline-3-oxide ring system.

-

Step 2 (Acylation & Cyclization): Chloroacetyl chloride acylates the amino group. The resulting intermediate spontaneously cyclizes under acidic conditions, where the oxime nitrogen attacks the carbonyl of the newly formed amide, leading to the stable six-membered quinazoline-3-oxide.

-

Step 3 (Ring Expansion): The introduction of methylamine is the key step. Methylamine attacks the C2 position of the quinazoline ring, opening it and subsequently closing it via attack on the imine carbon (originally the benzophenone's carbonyl carbon) to form the thermodynamically favorable seven-membered diazepine ring.

Experimental Protocol: Synthesis of Chlordiazepoxide [8][9]

-

Oximation: 2-amino-5-chlorobenzophenone is reacted with hydroxylamine hydrochloride in ethanol under reflux. The mixture is then concentrated and neutralized to precipitate the 2-amino-5-chlorobenzophenone oxime.

-

Acylation and Cyclization: The oxime product is dissolved in a suitable solvent like acetic acid and reacted with chloroacetyl chloride. This leads to the formation of 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide.

-

Ring Expansion: The quinazoline-3-oxide intermediate is then treated with methylamine in an alcoholic solvent. The reaction mixture is stirred until completion, after which the product, chlordiazepoxide, is isolated via crystallization.

Synthesis of Diazepam: The Archetypal Benzodiazepine

The synthesis of Diazepam (Valium) from 2-amino-5-chlorobenzophenone is one of the most well-known processes in pharmaceutical manufacturing. A common and efficient route involves acylation with chloroacetyl chloride followed by cyclization and methylation.

Reaction Scheme:

Caption: Synthetic pathway for Diazepam.

The Role of Hexamethylenetetramine (Hexamine):

In the cyclization step (B to C), a source of ammonia is required. While bubbling ammonia gas is possible, it can be difficult to control on a large scale. Hexamethylenetetramine serves as a solid, stable, and convenient source of ammonia in situ.[10][11] In the presence of a protic solvent like methanol and water, it slowly hydrolyzes to provide ammonia for the cyclization reaction, making the process more manageable and reproducible.[10][12][13]

Experimental Protocol: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone (Key Intermediate) [7][10]

This protocol outlines the critical first step in the synthesis of Diazepam.

| Parameter | Value |

| Starting Material | 2-amino-5-chlorobenzophenone (2.31g, 0.01 mol) |

| Reagent | Chloroacetyl chloride (0.85 mL, 0.011 mol) |

| Solvent | Toluene (22 mL) |

| Temperature | 5–10 °C (addition), then Room Temperature |

| Reaction Time | 3-4 hours |

| Yield | 97.3% |

Procedure:

-

Dissolve 2-amino-5-chlorobenzophenone (2.31g) in toluene (20 mL) in a suitable reaction vessel.

-

Cool the solution to 5–10 °C using an ice bath.

-

Add a solution of chloroacetyl chloride (0.85 mL) in toluene (2 mL) dropwise to the cooled mixture.

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Add ethanol (10 mL) to the crude product and stir for 20 hours for purification. The purified product can be isolated by filtration.[7][10]

The subsequent cyclization to Nordiazepam and methylation to Diazepam follow established procedures.[11][14] The reaction between 2-amino-5-chlorobenzophenone and glycine ethyl ester also directly yields Nordiazepam, offering an alternative pathway.[14][15]

Synthetic Versatility: Prazepam and Lorazepam

The utility of aminobenzophenones extends to more complex benzodiazepines.

-

Prazepam: Its synthesis begins with the acylation of 2-amino-5-chlorobenzophenone with cyclopropanecarbonyl chloride, demonstrating how different acylating agents can be used to introduce varied substituents at the N1 position.[8]

-

Lorazepam: This synthesis uses a derivative, 2-amino-2',5-dichlorobenzophenone, and involves a multi-step pathway similar to that of chlordiazepoxide, ultimately yielding a 3-hydroxy benzodiazepine.[8]

These examples highlight that the core aminobenzophenone structure is a versatile scaffold that can be elaborated through a wide range of organic transformations to produce a diverse library of benzodiazepine analogues for drug discovery and development.[7]

Conclusion